molecular formula C10H6F2N4 B1311962 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole CAS No. 202003-06-3

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Cat. No. B1311962
M. Wt: 220.18 g/mol
InChI Key: PVIAOIJYIQHKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277999B1

Procedure details

A mixture of 2,6-difluorobenzyl azide (34.2 g), 2-chloroacrylonitrile (26.6 g) and toluene (125 ml) is stirred at about 80° C. for 24 hours. Unreacted 2-chloroacrylonitrile and 2,6-difluorobenzyl azide as well as toluene are distilled off (distillate 100 ml) by raising the external temperature to about 130° C. After cooling to 80° C., n-heptane (100 ml) is allowed to run in. The mixture is cooled to about 20° C. and the suspension is stirred at about 20° C. for 1 hour. The product is isolated by filtration and washed with n-heptane (100 ml). The product is dried in vacuo at about 60° C. Yield: 22.31 g=50.7% (beige powder).
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].Cl[C:14](=[CH2:17])[C:15]#[N:16]>C1(C)C=CC=CC=1>[C:15]([C:14]1[N:7]=[N:6][N:5]([CH2:4][C:3]2[C:2]([F:1])=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])[CH:17]=1)#[N:16]

Inputs

Step One
Name
Quantity
34.2 g
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Name
Quantity
26.6 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at about 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
are distilled off (distillate 100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by raising the external temperature to about 130° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 20° C.
STIRRING
Type
STIRRING
Details
the suspension is stirred at about 20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with n-heptane (100 ml)
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo at about 60° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)C=1N=NN(C1)CC1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.